molecular formula C14H19ClO B13183246 ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene

({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene

Cat. No.: B13183246
M. Wt: 238.75 g/mol
InChI Key: CGNBJHSNYKDTSR-UHFFFAOYSA-N
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Description

({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene is a chlorinated aromatic ether with the molecular formula C₁₄H₁₉ClO. Its structure comprises a benzene ring connected via an oxymethyl group to a branched aliphatic chain containing a chloromethyl substituent and a terminal alkene (pent-4-en-1-yl group). However, its detailed physicochemical and biological properties remain understudied in the literature.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

[3-(chloromethyl)-3-methylpent-4-enoxy]methylbenzene

InChI

InChI=1S/C14H19ClO/c1-3-14(2,12-15)9-10-16-11-13-7-5-4-6-8-13/h3-8H,1,9-12H2,2H3

InChI Key

CGNBJHSNYKDTSR-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCC1=CC=CC=C1)(CCl)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene typically involves the following steps:

    Formation of the Chloromethyl Group: This can be achieved by reacting benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions to form benzyl chloride.

    Alkylation Reaction: The benzyl chloride is then reacted with 3-methylpent-4-en-1-ol in the presence of a base such as sodium hydride (NaH) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, under mild to moderate conditions.

    Reduction: LiAlH₄, typically in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form novel compounds.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of ({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The alkene group can participate in addition reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Brominated Analog: ({[3-(Bromomethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene

The brominated analog (CAS 1874027-73-2, C₁₄H₁₉BrO ) shares nearly identical structural features, except for the substitution of chlorine with bromine. Key differences include:

Property Chlorinated Compound Brominated Analog
Molecular Weight 238.75 g/mol 283.20 g/mol
Electrophilicity Moderate (Cl) Higher (Br)
Reactivity in SN2 Reactions Slower Faster
Boiling Point* Lower Higher

*Boiling points are inferred based on halogen mass trends.

The brominated version is typically more reactive in nucleophilic substitutions due to bromine’s lower electronegativity and larger atomic radius, facilitating bond polarization .

4-Benzyloxy-1-ethynyl-3-methoxy-benzene (CAS 144735-54-6)

This compound (C₁₆H₁₄O₂ ) shares a benzyloxy aromatic core but differs in substituents:

Feature Target Compound 4-Benzyloxy-1-ethynyl-3-methoxy-benzene
Aromatic Substituents Oxymethyl-linked aliphatic chain Ethynyl and methoxy groups
Reactivity Alkene/chloromethyl reactivity Alkyne-mediated coupling
Applications Polymer intermediates (hypothesized) Medicinal chemistry (e.g., kinase inhibitors)

The ethynyl group in CAS 144735-54-6 enables click chemistry applications, whereas the target compound’s chloromethyl group may favor alkylation or cross-coupling reactions.

Triazolone Derivatives (e.g., 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone)

While structurally distinct, computational studies on triazolone derivatives highlight methodologies applicable to the target compound:

  • Computational Methods : The use of B3LYP/6-31G(d,p) and HF/6-311G(d,p) basis sets for analyzing Mulliken charges and frontier molecular orbitals could predict the chlorinated compound’s electronic properties .

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